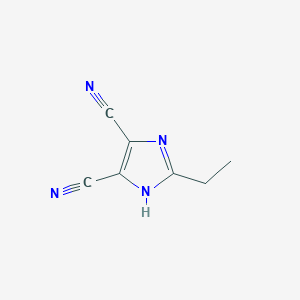

2-ethyl-1H-imidazole-4,5-dicarbonitrile

Descripción

Overview of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a key building block in a multitude of natural and synthetic molecules. Its presence in essential biological molecules underscores its significance.

The imidazole ring's aromaticity and the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom impart it with unique chemical properties. These features allow for a wide range of chemical modifications, making it a versatile scaffold for the development of new molecules with tailored functions. In materials science, imidazoles are crucial components in the design of metal-organic frameworks (MOFs) and ionic liquids.

Significance of Dicyano-Substituted Imidazole Frameworks

The introduction of two nitrile (-CN) groups at the 4 and 5 positions of the imidazole ring, creating a dicyano-substituted framework, significantly influences the molecule's electronic properties and reactivity. These electron-withdrawing nitrile groups enhance the acidity of the N-H proton and provide additional coordination sites through the nitrogen atoms of the cyano groups.

This dicyano substitution is particularly valuable in several areas of chemical research:

Coordination Chemistry: Dicyanoimidazole derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole ring and the nitrile groups can coordinate with metal ions, leading to the formation of diverse and complex structures with potential applications in gas storage, catalysis, and sensing.

Precursors to Other Functional Molecules: The nitrile groups are versatile functional handles that can be chemically transformed into other important groups, such as carboxylic acids, tetrazoles, or amides. This allows for the synthesis of a wide range of functionalized imidazole derivatives from a common dicyanoimidazole precursor.

Energetic Materials: The high nitrogen content and the energy-rich nature of the cyano groups make dicyanoimidazole derivatives precursors for the synthesis of high-energy materials. nih.govmdpi.com For example, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) is a high-nitrogen compound with high thermal stability. mdpi.com

The properties of some dicyano-substituted imidazole derivatives are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features and Applications |

| 1H-Imidazole-4,5-dicarbonitrile | C₅H₂N₄ | 118.10 | A foundational dicyanoimidazole; used as a ligand and a precursor for more complex derivatives. nih.gov |

| 2-Azido-1H-imidazole-4,5-dicarbonitrile | C₅HN₇ | 159.13 | A high-nitrogen compound with a planar structure, investigated for its potential as a gas generator in energetic materials. nih.gov |

| 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile | C₈H₅N₅ | 171.17 | A polycyano-substituted imidazole that has been studied for its use as a ligand in coordination chemistry. nih.gov |

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) | C₁₀H₂N₁₀ | 266.21 | A high-nitrogen energetic material with notable thermal stability, synthesized from 2-amino-1H-imidazole-4,5-dicarbonitrile. mdpi.com |

Structural Context and Importance of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile within the Imidazole Dicarbonitrile Class

This compound is a specific derivative within the dicyano-substituted imidazole class, characterized by an ethyl group at the 2-position of the imidazole ring. While detailed research specifically focused on this compound is limited in publicly available literature, its structural features allow for an informed understanding of its potential significance and applications.

| Property | Value |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| CAS Number | 57610-38-5 |

The primary importance of this compound likely lies in its role as a precursor to 2-ethyl-1H-imidazole-4,5-dicarboxylic acid . This dicarboxylic acid analog is a well-documented building block for the synthesis of metal-organic frameworks (MOFs). nih.govnih.gov The hydrolysis of the two nitrile groups in this compound would yield the corresponding dicarboxylic acid, which can then be used to create complex coordination polymers with various metal ions.

In essence, this compound represents a valuable, though currently under-documented, member of the imidazole dicarbonitrile family. Its structure positions it as a key intermediate for synthesizing functional materials, particularly ligands for coordination chemistry, mirroring the utility of other dicyano-substituted imidazoles. Further research into the direct applications of this compound could reveal novel properties and uses in materials science and beyond.

Propiedades

IUPAC Name |

2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGUQPNUGTYMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413973 | |

| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57610-38-5 | |

| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of Imidazole-4,5-dicarbonitriles

The formation of the imidazole-4,5-dicarbonitrile core relies on building the heterocyclic ring from fundamental, multi-functional starting materials. Key approaches include cyclization reactions and catalytic oxidative methods.

A primary strategy for synthesizing the imidazole-4,5-dicarbonitrile ring system involves the cyclization of 2,3-diamino-2-butenedinitrile, commonly known as diaminomaleonitrile (B72808) (DAMN). semanticscholar.orgorganic-chemistry.orgresearchgate.net This compound serves as a versatile C2N2 building block, containing the necessary adjacent amine groups for ring closure.

A direct and efficient method for the synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is the reaction of diaminomaleonitrile (DAMN) with orthoesters. semanticscholar.org In this reaction, the orthoester serves as the source for the carbon atom at the 2-position of the imidazole (B134444) ring. The reaction proceeds via condensation of the two amino groups of DAMN with the orthoester, followed by cyclization and elimination of alcohol molecules to form the aromatic imidazole ring. For instance, the reaction of DAMN with trimethyl orthoacetate under thermal conditions has been shown to yield the 2-methyl imidazole derivative. semanticscholar.org

Table 1: Synthesis of 2-Substituted Imidazole-4,5-dicarbonitriles using DAMN and Orthoesters

| 2-Substituent | Orthoester Reagent | Key Precursor | Product |

| Methyl | Trimethyl orthoacetate | Diaminomaleonitrile | 2-methyl-1H-imidazole-4,5-dicarbonitrile |

| Ethyl | Triethyl orthopropionate | Diaminomaleonitrile | 2-ethyl-1H-imidazole-4,5-dicarbonitrile |

Another established route utilizes the reaction between diaminomaleonitrile (DAMN) and aldehydes. organic-chemistry.org This reaction typically begins with the condensation of one amino group of DAMN with the aldehyde to form a monoimine, also known as a Schiff base. organic-chemistry.org These imines are stable intermediates that can be isolated. Subsequent intramolecular cyclization, involving the second amino group attacking the imine carbon, followed by an oxidation or dehydrogenation step, leads to the formation of the aromatic imidazole ring. While this method is widely cited for producing a variety of heterocyclic systems from DAMN, it is generally a multi-step process requiring a final aromatization step. organic-chemistry.orgresearchgate.net

To streamline the synthesis from diamines and aldehydes, catalytic oxidative cyclocondensation methods have been developed for imidazole synthesis. These approaches aim to achieve condensation and aromatization in a single step. Common catalytic systems employ mild oxidants and catalysts such as iodine or various metal salts (e.g., copper or iron). youtube.com

In a typical iodine-catalyzed reaction, the process is believed to start with the formation of a Schiff base intermediate from the diamine and aldehyde. acs.org The iodine then acts as a catalyst to facilitate the oxidative dehydrogenation of the resulting dihydroimidazole (B8729859) intermediate to the final aromatic imidazole. youtube.comacs.org The use of molecular oxygen as a terminal oxidant, often in conjunction with a metal catalyst, represents an atom-economical and environmentally conscious approach to this transformation. youtube.com While not explicitly documented for DAMN, this general methodology is a viable strategy for the one-pot synthesis of 2-substituted imidazole-4,5-dicarbonitriles from DAMN and an appropriate aldehyde.

Table 2: Catalytic Systems for Oxidative Imidazole Synthesis

| Catalyst | Oxidant | General Reactants | Key Transformation |

| Iodine (I₂) | Acetic Acid / Air | Vicinal Diamine, Aldehyde | Oxidative Condensation |

| Copper (Cu) salts | Oxygen (O₂) | Amidine, Alkyne | Oxidative Diamination |

| Iron (Fe) / Iodine (I₂) | Oxygen (O₂) | Amidine, Olefin | Oxidative Addition |

Cyclization Reactions Involving Multi-functional Precursors

Specific Synthetic Routes for this compound

Based on the general strategies outlined above, a specific and direct route for the synthesis of this compound can be identified.

The most direct synthesis of this compound involves the reaction between two key precursors: 2,3-Diamino-2-butenedinitrile (diaminomaleonitrile, DAMN) and triethyl orthopropionate .

2,3-Diamino-2-butenedinitrile (DAMN): This is the foundational building block. Its structure provides the N-C-C-N backbone and the two nitrile groups at what will become the 4 and 5 positions of the imidazole ring. The two vicinal amino groups are crucial for the cyclization reaction.

Triethyl orthopropionate: This reagent serves a dual purpose. It provides the single carbon atom that becomes the C2 of the imidazole ring, and it also provides the ethyl group that is attached to this C2 position. During the cyclocondensation reaction, it reacts with both amino groups of DAMN, leading to ring closure and the formation of ethanol (B145695) as a byproduct.

This one-step cyclocondensation represents the most efficient and targeted pathway to this compound.

Optimization of Reaction Conditions and Yield

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is typically achieved through the condensation of diaminomaleonitrile (DAMN) with appropriate reagents. For the synthesis of the 2-ethyl derivative, the reaction would involve DAMN and a source of the propionyl group, followed by cyclization. Effective procedures for similar 2-substituted-4,5-dicyanoimidazoles have been developed, for instance, using trifluoroacetic anhydride (B1165640) for the synthesis of 2-trifluoromethyl-4,5-dicyanoimidazole. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst, and reaction time. For the synthesis of related substituted imidazoles, solvent-free conditions using microwave assistance or the use of catalysts like Brønsted acidic ionic liquids have proven effective in improving yields and reducing reaction times. sciepub.com For instance, the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297) under solventless microwave-assisted conditions highlights a modern approach to imidazole synthesis. organic-chemistry.org

Table 1: Potential Parameters for Optimization of this compound Synthesis

| Parameter | Condition | Rationale for Optimization | Expected Outcome |

|---|---|---|---|

| Solvent | Polar aprotic (e.g., Acetonitrile (B52724), DMF) vs. Non-polar (e.g., Toluene) vs. Solvent-free | Solubility of reactants and intermediates; influence on reaction rate and mechanism. | Improved yield and reduced side products. |

| Temperature | Room temperature to reflux | Rate of reaction; stability of reactants and products. | Faster reaction rates without significant decomposition. |

| Catalyst | Acidic (e.g., p-TsOH) vs. Basic (e.g., K2CO3) vs. Ionic Liquid | Facilitates the cyclization step. | Increased reaction efficiency and yield. |

| Reaction Time | Monitored by TLC or LC-MS | Ensures complete conversion of starting materials. | Maximization of product formation while minimizing degradation. |

Post-Synthetic Derivatization and Functionalization of the Imidazole Core

The imidazole core of this compound offers several sites for post-synthetic modification, allowing for the generation of a diverse range of derivatives. These modifications can be targeted at the nitrogen atoms, the ethyl group at the 2-position, and the cyano moieties at the 4 and 5-positions.

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. The N-alkylation of imidazoles is a well-established transformation, often employing alkyl halides or other electrophilic reagents in the presence of a base. researchgate.netresearchgate.net For this compound, regioselectivity can be an issue, as alkylation can occur at either the N-1 or N-3 position. The regiochemical outcome is often influenced by the nature of the alkylating agent and the reaction conditions. derpharmachemica.com Studies on nitroimidazoles have shown that heating the reaction mixture can significantly improve the yields of N-alkylated products. derpharmachemica.com For example, using acetonitrile as a solvent at 60°C in the presence of K2CO3 has been shown to be effective for the alkylation of nitroimidazoles. derpharmachemica.comderpharmachemica.com

Table 2: Representative N-Alkylation Reactions on Imidazole Scaffolds

| Alkylating Agent | Base | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| Dialkyl Carbonates (e.g., Diethyl Carbonate) | Potassium Hydroxide (B78521) | None (reagent as solvent) | Reflux | N-Alkylimidazole researchgate.net |

| Alkyl Halides (e.g., Ethyl bromoacetate) | Potassium Carbonate (K2CO3) | Acetonitrile | 60°C | N-Alkyl-nitroimidazole derpharmachemica.com |

| Benzyl Halides | Potassium Carbonate (K2CO3) | Not specified | Not specified | N-Alkoxy derivatives of 1-hydroxyimidazoles researchgate.net |

Direct modification of the ethyl group at the 2-position of the imidazole ring is challenging due to the stability of the C-C bond. However, the synthesis of analogs with different substituents at the 2-position is a common strategy to achieve structural diversity. This typically involves using different starting materials in the initial ring-forming reaction. For instance, using different aldehydes or their derivatives during the condensation with diaminomaleonitrile can lead to a variety of 2-substituted-4,5-dicyanoimidazoles. researchgate.net

An alternative approach involves the transformation of a precursor that can be easily converted to other functional groups. For example, the synthesis of 2-azido-1H-imidazole-4,5-dicarbonitrile from 2-diazo-4,5-dicyanoimidazole (B8448209) demonstrates a post-synthetic modification at the 2-position. nih.gov This suggests that if this compound were to be modified at the 2-position, it would likely involve a multi-step sequence, possibly through an intermediate that is more amenable to chemical transformation.

The two nitrile groups at the 4 and 5-positions are key functional handles for a variety of chemical transformations.

The selective hydration of one or both nitrile groups to the corresponding amides is a valuable transformation. This can be achieved using various catalytic systems that operate under mild conditions to avoid over-hydrolysis to carboxylic acids. sioc-journal.cn Both acid- and base-catalyzed methods are known, but for substrates with multiple functional groups, selective methods are preferred. mdpi.com

Recent advances have focused on transition-metal catalysts and metal-free systems. For instance, Rh(I)-N-Heterocyclic Carbene complexes have shown excellent catalytic activity for the hydration of aromatic nitriles in aqueous solvent mixtures. mdpi.com Additionally, simple and inexpensive catalysts like sodium hydroxide (NaOH) have been used for the selective synthesis of aromatic and heteroaromatic amides. figshare.com The use of hydrated ionic liquids such as tetrabutylammonium (B224687) hydroxide (TBAH) also provides a green and efficient method for chemoselective nitrile hydration. researchgate.net

Table 3: Catalytic Systems for Selective Nitrile Hydration

| Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Rh(I)-NHC Complexes | Water/2-propanol, air | High catalytic activity for aromatic nitriles. | mdpi.com |

| Sodium Hydroxide (NaOH) | Aqueous media, 90°C | Inexpensive and commercially available. Negligible over-hydrolysis. | figshare.com |

| Tetrabutylammonium Hydroxide (TBAH) | Aqueous media, 80°C | Transition metal-free, green catalyst. | researchgate.net |

| Cerium(IV) Oxide (CeO2) | Water, 30-100°C | Reusable, effective under neutral conditions. | rsc.org |

While direct nucleophilic substitution of the entire cyano group is uncommon, the carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles, leading to addition reactions and subsequent transformations. The electron-withdrawing nature of the two cyano groups on the imidazole ring may also activate the ring itself towards nucleophilic aromatic substitution, although this is less common for the imidazole core compared to other heterocyclic systems. A study on 4,5-dicyanoimidazoles has explored such nucleophilic aromatic substitution reactions. crossref.org

More typically, transformations of the cyano group are initiated by nucleophilic addition. For example, the reaction of nitriles with alcohols can lead to the formation of imidates (Pinner reaction), and reaction with amines can yield amidines. The resulting dicarboxamides from hydration can be further derivatized. nih.gov In some activated systems, such as halogenoimidazoles, the halogen can be displaced by various nucleophiles. rsc.org While not a direct reaction of the cyano group, this illustrates the reactivity of the substituted imidazole ring. The parent compound, 4,5-dicyanoimidazole (B129182), is noted for its nucleophilicity and is used as an activator in oligonucleotide synthesis. nih.govnih.gov

Transformations of the Cyano Moieties

Cyclization Reactions to Form Fused Heterocycles

The presence of two adjacent nitrile groups on the imidazole ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These ortho-dinitrile functionalities can undergo cyclocondensation reactions with a range of dinucleophilic reagents to form new five- or six-membered rings fused to the imidazole core.

Synthesis of Imidazo[4,5-d]pyridazines:

The reaction of ortho-dinitriles with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyridazine (B1198779) rings. It is anticipated that treating this compound with hydrazine hydrate would lead to the formation of the corresponding 2-ethyl-1H-imidazo[4,5-d]pyridazine derivative. This reaction typically proceeds through the nucleophilic attack of hydrazine on one of the nitrile groups, followed by an intramolecular cyclization onto the second nitrile group.

Synthesis of Imidazo[4,5-b]pyrazines:

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, related imidazo[4,5-b]pyrazines can be synthesized through methods such as palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. organic-chemistry.org This highlights the general interest in this class of fused heterocycles.

Synthesis of Imidazo[4,5-d]pyrimidines:

The reaction of the dicarbonitrile with reagents such as guanidine (B92328) or formamide (B127407) can be expected to yield imidazo[4,5-d]pyrimidine derivatives. The reaction with guanidine, for instance, would introduce an amino group at the 4-position of the newly formed pyrimidine (B1678525) ring.

The following table summarizes potential cyclization reactions for this compound based on the known reactivity of similar ortho-dinitrile compounds.

| Reagent | Fused Heterocycle Product | Potential Substituents |

| Hydrazine Hydrate | Imidazo[4,5-d]pyridazine | Unsubstituted on the new ring |

| Substituted Hydrazines | Imidazo[4,5-d]pyridazine | Substituted on the new ring |

| Guanidine | Imidazo[4,5-d]pyrimidine | Amino-substituted |

| Formamide | Imidazo[4,5-d]pyrimidine | Unsubstituted on the new ring |

Reaction Mechanisms and Pathways in Imidazole Dicarbonitrile Synthesis

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles, including the 2-ethyl derivative, is commonly achieved through the oxidative cyclocondensation of 2,3-diaminomaleonitrile (DAMN) with an appropriate aldehyde. sid.irijcce.ac.ir For the synthesis of this compound, the aldehyde used would be propionaldehyde (B47417).

A plausible and efficient mechanism for this transformation involves a one-pot reaction catalyzed by a system such as ceric ammonium nitrate (B79036) (CAN) and nitric acid (HNO₃). sid.irsemanticscholar.org This process is advantageous due to its one-step nature, mild reaction conditions, and high yields. ijcce.ac.ir

The proposed reaction mechanism can be described in the following steps:

Activation of the Aldehyde: The catalyst system, for instance, CAN/HNO₃, acts as a Lewis acid, activating the carbonyl group of the aldehyde (propionaldehyde). sid.ir

Formation of a Schiff Base Intermediate: One of the amino groups of 2,3-diaminomaleonitrile (DAMN) performs a nucleophilic attack on the activated carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate.

Oxidative Cyclization: The second amino group of the DAMN moiety then attacks the imine carbon of the Schiff base in an intramolecular fashion. The subsequent oxidation of the resulting dihydroimidazole intermediate by the oxidizing agent (e.g., Ce(IV)) leads to the formation of the aromatic imidazole ring. semanticscholar.org

Catalyst Regeneration: In the CAN/HNO₃ system, the nitric acid is believed to regenerate the active Ce(IV) catalyst, allowing it to be used in catalytic amounts. sid.ir

Scheme 1: Plausible mechanism for the one-pot synthesis of this compound

This one-pot synthesis avoids the pre-functionalization of the aldehyde to a Schiff base and represents a cost-effective and efficient strategy for producing dicyano imidazole heterocycles. sid.irijcce.ac.ir

The following table outlines the key stages in the proposed reaction mechanism.

| Step | Description | Reactants | Intermediates/Products |

| 1 | Aldehyde Activation | Propionaldehyde, Catalyst (e.g., CAN) | Activated Aldehyde |

| 2 | Schiff Base Formation | Activated Aldehyde, 2,3-Diaminomaleonitrile | Schiff Base |

| 3 | Cyclization & Oxidation | Schiff Base, Oxidant (e.g., Ce(IV)) | Dihydroimidazole, this compound |

| 4 | Catalyst Regeneration | Reduced Catalyst (e.g., Ce(III)), Co-oxidant (e.g., HNO₃) | Active Catalyst (e.g., Ce(IV)) |

Advanced Spectroscopic and Computational Characterization of Imidazole 4,5 Dicarbonitriles

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the molecular structure of a chemical compound. Each method provides unique information about the compound's atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: A proton NMR spectrum for 2-ethyl-1H-imidazole-4,5-dicarbonitrile would be expected to show distinct signals corresponding to the different types of protons: the N-H proton of the imidazole (B134444) ring, and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. The chemical shift (δ, in ppm), splitting pattern (e.g., triplet, quartet), and integration of these signals would confirm the presence and connectivity of the ethyl group and the imidazole proton.

¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This would include two signals for the nitrile carbons (-CN), three for the imidazole ring carbons (C2, C4, C5), and two for the ethyl group carbons (-CH₂ and -CH₃). The chemical shifts would be characteristic of their electronic environments.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and not based on published experimental data.)

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Imidazole N-H | Broad singlet, > 10 ppm | - |

| Ethyl -CH₂- | Quartet | ~20-30 ppm |

| Ethyl -CH₃ | Triplet | ~10-15 ppm |

| Imidazole C2 | - | ~150-160 ppm |

| Imidazole C4/C5 | - | ~110-120 ppm |

| Cyano -CN | - | ~115-125 ppm |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key vibrational bands would be expected.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on published experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Imidazole) | 3200-3500 (broad) | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching of ethyl group |

| C≡N (Nitrile) | 2220-2260 (sharp, strong) | Stretching |

| C=N, C=C (Imidazole Ring) | 1400-1650 | Ring stretching |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₇H₆N₄), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural clues, such as the loss of the ethyl group.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring system, conjugated with the two nitrile groups, would be expected to absorb UV light. The spectrum would show one or more absorption maxima (λ_max) characteristic of this chromophore. Emission (fluorescence) spectroscopy could also be performed to investigate the molecule's excited state properties, although not all molecules fluoresce.

Single-Crystal X-ray Diffraction Studies

This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Conformational Analysis

A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planarity of the imidazole ring and show the orientation of the ethyl and dicarbonitrile substituents relative to the ring. The analysis would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the imidazole N-H group and the nitrogen atoms of the nitrile groups.

Elucidation of Crystal Packing and Intermolecular Interactions

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a primary role in the supramolecular assembly of molecules containing N-H moieties. In the crystal structure of the analogous compound 2-azido-1H-imidazole-4,5-dicarbonitrile, molecules are linked by a distinct intermolecular N—H···N hydrogen bond. nih.gov This interaction involves the hydrogen atom of the imidazole N-H group and a nitrogen atom from one of the nitrile groups of an adjacent molecule. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···N (nitrile) | ~0.88 | ~2.00 | ~2.88 | ~170 |

| Table 1: Expected geometric parameters for the primary hydrogen bond in crystalline this compound, based on data from analogous structures. |

Aromatic rings, such as the imidazole core, can interact through π-π stacking, where the electron clouds of adjacent rings overlap. This interaction is a significant contributor to the stabilization of crystal structures containing planar heterocyclic systems. In many imidazole derivatives, these interactions manifest as parallel-displaced stacks where the rings are not perfectly eclipsed but shifted relative to one another.

For this compound, the imidazole ring is rendered electron-deficient by the two strongly electron-withdrawing nitrile groups. This electronic character would favor π-π stacking interactions with offset geometries to minimize electrostatic repulsion. While the primary organization is driven by the hydrogen-bonding chains, these weaker stacking forces likely play a crucial secondary role in connecting the chains and building the three-dimensional crystal structure. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uctm.edumdpi.com By mapping properties onto this surface, one can dissect the relative contributions of different types of atomic contacts. For this compound, a Hirshfeld analysis would provide a detailed fingerprint of its intermolecular environment.

The analysis generates a two-dimensional "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts. Based on the molecular structure, the dominant interactions are expected to be:

H···N/N···H contacts: These appear as sharp spikes on the fingerprint plot and correspond to the strong N—H···N hydrogen bonds.

C···H/H···C contacts: These are also significant and can be associated with weaker C-H···π or other van der Waals interactions.

N···C/C···N and C···C contacts: These would represent contacts associated with the π-stacking interactions between imidazole rings and nitrile groups.

| Contact Type | Expected Contribution (%) | Description |

| H···H | 40 - 50% | General van der Waals interactions. |

| H···N / N···H | 20 - 30% | Primarily strong N-H···N hydrogen bonds. |

| C···H / H···C | 15 - 25% | Weaker hydrogen bonds and van der Waals forces. |

| N···C / C···N | 5 - 10% | Contacts related to π-stacking and dipole interactions. |

| Table 2: Predicted relative contributions of intermolecular contacts to the Hirshfeld surface of this compound. |

The red spots on a Hirshfeld surface mapped with the dnorm function would visually highlight the points of closest contact, corresponding directly to the N—H···N hydrogen bonds.

Computational Chemistry and Theoretical Investigations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound, complementing experimental findings and explaining its electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method for determining the ground-state electronic structure of molecules. orientjchem.orgnih.gov A geometry optimization calculation using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would yield the most stable three-dimensional conformation of the molecule.

For this compound, these calculations are expected to confirm the planarity of the imidazole ring, a characteristic feature of aromatic systems. The C-N and C-C bond lengths within the ring would exhibit values intermediate between single and double bonds, indicative of electron delocalization. The ethyl group attached to C2 would likely adopt a staggered conformation to minimize steric hindrance, with its bonds situated slightly out of the main molecular plane. The nitrile groups are predicted to be nearly coplanar with the imidazole ring to maximize conjugation.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps, Charge Transfer)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. orientjchem.org

For this compound, the distribution of these orbitals can be predicted:

HOMO: The highest occupied molecular orbital is expected to be localized primarily on the electron-rich π-system of the imidazole ring.

LUMO: The lowest unoccupied molecular orbital will likely be distributed over the electron-deficient dicarbonitrile portion of the molecule, as the nitrile groups are strong π-acceptors.

This spatial separation of HOMO and LUMO indicates the potential for significant intramolecular charge transfer (ICT) upon electronic excitation. The energy of the HOMO-LUMO gap dictates the energy required for this electron transition. DFT calculations can provide a quantitative value for this gap, which can often be correlated with the lowest energy absorption band in the molecule's UV-visible spectrum.

| Orbital | Expected Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Localized on the imidazole π-system; acts as the electron donor. |

| LUMO | -1.5 to -2.5 | Localized on the dicarbonitrile groups; acts as the electron acceptor. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates high molecular stability and potential for UV absorption. |

| Table 3: Theoretically predicted frontier molecular orbital energies and energy gap for this compound. |

Calculation of Electrostatic Potentials and their Implications

The calculation of the Molecular Electrostatic Potential (MEP) is a crucial computational tool used to understand the charge distribution within a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, which is invaluable for predicting intermolecular interactions and reactive sites. orientjchem.orgresearchgate.net For a molecule like this compound, the MEP map highlights regions of negative and positive potential, indicating areas prone to electrophilic and nucleophilic attack, respectively.

Key Features of the Electrostatic Potential Map:

Negative Regions (Red/Yellow): The most electron-rich areas are concentrated around the nitrogen atoms of the two nitrile groups (-C≡N) and the pyridine-like nitrogen atom (N3) of the imidazole ring. orientjchem.org These regions represent the most likely sites for interactions with electrophiles or for the formation of hydrogen bonds where the nitrogen atoms act as acceptors.

Positive Regions (Blue): Electron-deficient regions are typically found around the hydrogen atoms of the ethyl group and the C2-H of the imidazole ring. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors. orientjchem.orgresearchgate.net

Neutral Regions (Green): The carbon backbone of the ethyl group generally exhibits a neutral electrostatic potential.

The distribution of electrostatic potential has significant implications for the molecule's behavior. The distinct positive and negative zones suggest that this compound can participate in strong dipole-dipole interactions and form specific hydrogen bonds, which govern its crystal packing and its interaction with biological targets like enzymes or receptors. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Implication for Intermolecular Interactions |

|---|---|---|

| Nitrile Group Nitrogens (-C≡N) | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor. |

| Pyridine-like Imidazole Nitrogen (N3) | Strongly Negative | Site for protonation and electrophilic attack; Hydrogen bond acceptor. |

| Imidazole Ring C-H Proton | Moderately Positive | Potential hydrogen bond donor. |

| Ethyl Group C-H Protons | Slightly Positive | Weak hydrogen bond donor; Site for van der Waals interactions. |

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide powerful tools for predicting the chemical reactivity of molecules. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity and lower kinetic stability. irjweb.comnih.govscielo.br

For this compound, the key structural features influencing reactivity are the aromatic imidazole ring and the two strongly electron-withdrawing nitrile groups.

HOMO Distribution: The HOMO is expected to be localized primarily on the electron-rich imidazole ring, indicating that this is the likely site for electrophilic attack. orientjchem.org

LUMO Distribution: The LUMO is likely distributed over the dicarbonitrile-substituted double bond (C4-C5) and the nitrile groups themselves. This suggests that the C4 and C5 positions of the imidazole ring are activated towards nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify reactivity. These include chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. irjweb.comnih.gov The presence of two nitrile groups is expected to result in a high electrophilicity index for this molecule.

Reaction pathways can also be predicted. The electron-withdrawing nature of the nitrile groups deactivates the imidazole ring towards electrophilic substitution. However, these groups make the associated carbon atoms (C4 and C5) electrophilic, creating potential pathways for nucleophilic addition reactions. The pyridine-like N3 atom remains a primary site for reactions with electrophiles.

| Reactivity Concept | Description | Prediction for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of highest electron density; site of electron donation. | Localized on the imidazole ring. Predicts site for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of lowest electron density; site of electron acceptance. | Localized on the C4=C5 bond and nitrile groups. Predicts site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | A smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to act as an electrophile. | Expected to be high due to electron-withdrawing nitrile groups. |

Studies on Tautomerism and Aromaticity

Aromaticity: The imidazole ring is a classic aromatic heterocycle, containing 6 π-electrons that satisfy Hückel's rule (4n+2, where n=1). numberanalytics.com This aromaticity is the source of its considerable thermodynamic stability. The presence of substituents, such as the ethyl and dicarbonitrile groups, modulates the electronic properties of the ring but does not disrupt its fundamental aromatic character.

Computational chemistry allows for the quantification of aromaticity through various indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value near 0 (or negative) indicates a non-aromatic (or anti-aromatic) system. nih.govresearchgate.net Substituted imidazoles are expected to exhibit high HOMA values, confirming their aromatic nature.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or just above it (NICS(1)). Large negative NICS values are indicative of a strong diatropic ring current, a hallmark of aromaticity. researchgate.netresearchgate.net

Tautomerism: Prototropic tautomerism is a key feature of the parent imidazole ring, which can exist in two equivalent forms (1H- and 3H-tautomers). However, in this compound, the substitution of a non-labile ethyl group at the N1 position precludes this specific tautomeric equilibrium. The molecule is locked as the 1H-isomer.

Computational studies on unsubstituted imidazoles consistently show that the tautomers with an N-H bond (like the 1H form) are significantly more stable than any potential tautomers that would break the ring's continuous electron delocalization by forming a methylene (CH2) group. purkh.compurkh.com This inherent stability of the aromatic N-H tautomeric form is a fundamental reason why the 1H- and 3H-isomers dominate for N-unsubstituted imidazoles.

| Aromaticity Index | Basis of Calculation | Interpretation | Expected Result for Imidazole Ring |

|---|---|---|---|

| HOMA | Bond Lengths (Geometry) | Value approaches 1 for highly aromatic systems. | High positive value (close to 1). |

| NICS | Magnetic Shielding (Magnetic) | Large negative values indicate aromaticity. | Large negative value. |

Coordination Chemistry and Metal Organic Frameworks Mofs

2-Ethyl-1H-imidazole-4,5-dicarbonitrile as a Ligand

As a ligand, this compound is characterized by the presence of several potential donor atoms: the two nitrogen atoms of the imidazole (B134444) ring and the two nitrogen atoms of the nitrile groups. This multi-dentate nature allows it to bridge multiple metal centers, forming extended one-, two-, or three-dimensional networks. The ethyl group at the 2-position can introduce steric effects that may influence the resulting coordination architecture.

The donor characteristics of 4,5-dicyanoimidazole-based ligands are primarily centered on the imidazole and cyano nitrogen atoms. The imidazole ring contains two nitrogen atoms with different electronic characteristics; one is pyridine-like and the other is pyrrole-like. The pyridine-like nitrogen is the more basic and typically the primary coordination site to metal ions.

The nitrile groups also possess donor capabilities through their nitrogen lone pairs. Coordination can occur in an end-on fashion, where the nitrogen atom directly binds to the metal center. The strong electron-withdrawing nature of the cyano groups makes the imidazole ring more acidic compared to unsubstituted imidazole, facilitating deprotonation and the formation of anionic imidazolate ligands. This deprotonation enhances the coordinating ability of the imidazole nitrogen atoms. In some cases, 4,5-dicyanoimidazole (B129182) has been observed to utilize both the imidazole and cyano nitrogens for coordination.

A comparison between this compound and its dicarboxylic acid analogue, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, reveals significant differences in their coordination behavior, primarily due to the distinct electronic and steric properties of the nitrile and carboxylate functional groups.

2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) is a multifunctional ligand with six potential donor atoms: two imidazole nitrogens and four carboxylate oxygens. It can be deprotonated to form H₂EIDC⁻, HEIDC²⁻, and EIDC³⁻ species at different pH values, offering a wide range of coordination modes. The carboxylate groups can coordinate to metal ions in monodentate, bidentate chelating, or bridging fashions. This versatility allows for the construction of a wide variety of coordination polymers with diverse dimensionalities and topologies. For instance, H₃EIDC and its derivatives have been used to build intriguing complexes ranging from 1D chains and ladders to 2D grids and 3D networks.

In contrast, this compound primarily coordinates through its nitrogen atoms. While the nitrile group can act as a donor, its coordination is generally weaker and more linear compared to the versatile binding modes of the carboxylate group. The electronic properties also differ significantly; the nitrile groups are strongly electron-withdrawing, affecting the acidity of the imidazole proton, whereas the carboxylate groups are less so and can participate in charge-assisted hydrogen bonding.

| Feature | This compound | 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid |

|---|---|---|

| Functional Groups | Nitrile (-C≡N) | Carboxylic Acid (-COOH) |

| Primary Donor Atoms | Nitrogen | Nitrogen and Oxygen |

| Coordination Modes | Primarily through imidazole and nitrile nitrogens (end-on). | Versatile, including monodentate, bidentate, and bridging carboxylates. |

| Acidity | More acidic imidazole proton due to electron-withdrawing nitrile groups. | Can be deprotonated in steps to form various anionic species. |

| Structural Diversity | Leads to structures often based on N-coordination. | Forms a wider variety of structures due to multiple coordination modes of carboxylates. |

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving imidazole-based ligands is commonly achieved through hydro(solvo)thermal methods. These techniques allow for the crystallization of extended structures that are often not accessible under ambient conditions.

Hydrothermal and solvothermal synthesis are powerful methods for the preparation of crystalline coordination polymers. These reactions are typically carried out in sealed vessels (autoclaves) at elevated temperatures and pressures. The solvent plays a crucial role, not only in dissolving the reactants but also in influencing the final structure of the product, sometimes even being incorporated into the framework.

For imidazole-dicarboxylate ligands, hydro(solvo)thermal synthesis has been successfully employed to generate a variety of metal-organic frameworks. By carefully controlling the reaction conditions such as temperature, reaction time, and the nature of the solvent, it is possible to direct the self-assembly process towards desired architectures. For example, different solvents can lead to different coordination modes of the ligand and result in frameworks with varying dimensionalities.

Counterions also play a significant role in the self-assembly process and can have a crucial effect on the solid-state structure of the coordination polymers. They can influence the coordination mode of the ligand and, as a consequence, the dimensionality of the framework. In some cases, counterions can directly participate in the coordination sphere of the metal ion, while in others, they reside in the channels or pores of the framework, balancing the charge and influencing the packing of the coordination polymer chains. The modification of counterions has been shown to be a viable strategy for crystal engineering, allowing for the tuning of the structural features of the final material. uef.fi

| Metal Center | Observed Coordination Architectures with Dicyanoimidazole Analogues | Reference |

|---|---|---|

| Silver(I) | Formation of 1D chains and 3D frameworks, with coordination modes influenced by the counterion. | uef.fi |

| Cadmium(II) | Acts as a template in the assembly of bimetallic frameworks where imidazole nitrogens coordinate to Cd(II) and cyano groups to alkali metals. | uef.fi |

| Copper(II) | Often leads to deprotonation of the ligand and direct coordination through the imidazole nitrogen. | uef.fi |

| Zinc(II) | Forms 1D chains with coordination through both imidazole and cyano nitrogens. | researchgate.net |

| Manganese(II) | Forms 1D chains isostructural with Zinc(II) complexes. | researchgate.net |

Auxiliary ligands, also known as co-ligands, are often introduced into the reaction mixture to further control the self-assembly process and to introduce specific functionalities into the final material. These ligands can compete with the primary ligand for coordination sites on the metal center, leading to the formation of mixed-ligand frameworks with unique topologies and properties. The choice of auxiliary ligand, with its specific size, shape, and donor atoms, can significantly influence the dimensionality and connectivity of the resulting coordination polymer. For example, the use of N,N'-chelating auxiliary ligands can lead to the formation of discrete polynuclear complexes or extended networks with specific magnetic or luminescent properties.

The pH of the reaction medium is another critical parameter that can be tuned to direct the self-assembly of coordination polymers. For ligands with acidic protons, such as 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, the pH determines the degree of deprotonation and thus the charge and coordination behavior of the ligand. Different pH values can lead to the formation of complexes with different dimensionalities and structures. For instance, with 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, fine control over the pH has been shown to result in the isolation of zero-dimensional molecular squares, two-dimensional sheets, and three-dimensional frameworks. While this compound does not have acidic protons on its functional groups, the imidazole proton is acidic and its deprotonation under basic conditions can significantly alter its coordination behavior, making pH a relevant factor in the synthesis of its coordination complexes as well.

In Situ Ligand Formation in Coordination Polymer Synthesis

The synthesis of coordination polymers using this compound is a prime example of in situ ligand formation. Under the high-temperature and high-pressure conditions of hydrothermal or solvothermal synthesis, the nitrile groups (-CN) of the this compound molecule undergo hydrolysis. This reaction converts the nitrile functionalities into carboxylic acid groups (-COOH), thereby transforming the initial dinitrile compound into 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC). researchgate.net This in situ generation of the H3EIDC ligand is a crucial step that precedes the coordination with metal ions to form the final polymer or framework structure.

The degree of deprotonation of the resulting dicarboxylic acid ligand (H3EIDC can exist as H2EIDC⁻, HEIDC²⁻, or EIDC³⁻) can be controlled by modulating reaction parameters such as pH and temperature, which in turn influences the coordination modes of the ligand and the dimensionality of the resulting metal-organic framework. acs.org The imidazole nitrogen atoms and the carboxylate oxygen atoms of the newly formed H3EIDC ligand provide multiple coordination sites for metal ions, leading to the assembly of a wide array of complex structures. researchgate.net

Structural Diversity and Topology of Resulting Coordination Networks

The in situ generated 2-ethyl-1H-imidazole-4,5-dicarboxylate ligand has proven to be a versatile building block for constructing coordination networks with dimensionalities ranging from discrete zero-dimensional (0D) complexes to intricate three-dimensional (3D) frameworks. The final architecture is influenced by factors such as the coordination geometry of the metal ion, the ligand-to-metal ratio, and the presence of auxiliary ligands.

Zero-Dimensional (0D) Discrete Complexes

In some instances, the coordination of the in situ formed 2-ethyl-1H-imidazole-4,5-dicarboxylate ligand with metal ions results in the formation of discrete, zero-dimensional molecular complexes. An example of such a structure is a tetranuclear nickel(II) complex, {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O}. acs.org In this compound, four nickel(II) ions are bridged by four doubly deprotonated HEIDC²⁻ ligands to form a symmetrical molecular square. These discrete units are then packed in the crystal lattice through hydrogen bonding and other supramolecular interactions.

| Compound | Metal Ion | Key Structural Feature |

|---|---|---|

| {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | Ni(II) | Symmetrical tetranuclear molecular square |

One-Dimensional (1D) Helical and Chain Structures

One-dimensional structures, such as chains and helical polymers, can also be assembled using the 2-ethyl-1H-imidazole-4,5-dicarboxylate ligand. These structures are formed when the metal ions are linked in a linear fashion by the bridging dicarboxylate ligands. The specific coordination mode of the ligand and the geometry of the metal center dictate the nature of the resulting 1D chain, which can be linear, zigzag, or helical. For instance, the combination of this ligand with other bridging co-ligands can lead to the formation of one-dimensional chains that are further linked into higher-dimensional networks. rsc.org

Two-Dimensional (2D) Layered and Sheet Structures

The bridging capability of the 2-ethyl-1H-imidazole-4,5-dicarboxylate ligand, with its multiple coordination sites, readily facilitates the formation of two-dimensional layered structures. In these architectures, the metal ions are interconnected by the organic ligands to form extended sheets. An example is a manganese(II) complex, {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n, where left- and right-handed helical chains of manganese ions and HEIDC²⁻ ligands are bridged by 4,4′-bipyridine (4,4'-bipy) linkers to form a 2D sheet. acs.org Another example is a manganese(II) compound, [Mn₆(EIDC)₄(py)(H₂O)₄]n, which features a 2D honeycomb-like sheet. acs.org A strontium(II) complex, [Sr(H₂EIDC)₂(H₂O)₂]n, displays an infinite grid-like (4,4) topological layer structure. researchgate.net

| Compound | Metal Ion | Key Structural Feature |

|---|---|---|

| {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n | Mn(II) | 2D sheet with alternating helical chains bridged by 4,4'-bipy |

| [Mn₆(EIDC)₄(py)(H₂O)₄]n | Mn(II) | 2D honeycomb-like sheet |

| [Sr(H₂EIDC)₂(H₂O)₂]n | Sr(II) | 2D grid-like (4,4) topological layer |

Three-Dimensional (3D) Porous Frameworks and Interpenetrated Networks

The formation of three-dimensional metal-organic frameworks is a significant outcome of the coordination chemistry of the in situ generated 2-ethyl-1H-imidazole-4,5-dicarboxylate ligand. These 3D structures can exhibit complex topologies and, in some cases, porosity, which is a highly sought-after property for applications in gas storage and catalysis. For example, a cadmium(II) complex, {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}n, possesses a novel 3D structure constructed from 2D layers that are further connected by HEIDC²⁻ and 4,4′-bipyridine bridges. acs.org A barium(II) complex, [Ba(H₂EIDC)₂(H₂O)]n, also exhibits a 3D framework with one-dimensional channels. researchgate.net

| Compound | Metal Ion | Key Structural Feature |

|---|---|---|

| {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}n | Cd(II) | 3D framework from linked 2D layers |

| [Ba(H₂EIDC)₂(H₂O)]n | Ba(II) | 3D framework with 1D channels |

Advanced Characterization of Metal-Organic Materials

The metal-organic materials synthesized from this compound, via the in situ formation of the dicarboxylate ligand, are typically characterized by a suite of advanced analytical techniques to elucidate their structure and properties.

Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk synthesized material and to compare the experimental diffraction pattern with the one simulated from single-crystal X-ray data. nih.govrsc.org

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the coordination polymers. acs.orgresearchgate.net TGA curves provide information about the temperature at which the framework starts to decompose and can also indicate the loss of solvent molecules from the pores of the material.

Luminescence Spectroscopy is used to investigate the photoluminescent properties of these materials. researchgate.netresearchgate.netmdpi.com The emission and excitation spectra can reveal information about the electronic structure of the ligand and the influence of the metal center on the luminescent behavior.

Magnetic Susceptibility Measurements are performed on complexes containing paramagnetic metal ions, such as Mn(II) and Ni(II), to study their magnetic properties. acs.org These measurements can reveal the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between the metal centers within the framework.

X-ray Diffraction for Comprehensive Structure Determination

In the context of MOFs constructed from imidazole-based ligands, X-ray diffraction studies are crucial for understanding how the ligand coordinates to the metal ions. For instance, in related imidazole-dicarboxylate systems, X-ray diffraction has revealed various coordination modes, including monodentate, bidentate, and bridging interactions, leading to the formation of diverse one-, two-, and three-dimensional structures.

A typical crystallographic analysis of a MOF involving a ligand like this compound would involve the following steps:

Crystal Growth: Growing single crystals of the coordination compound suitable for X-ray diffraction analysis.

Data Collection: Mounting a single crystal on a diffractometer and collecting diffraction data by irradiating it with X-rays.

Structure Solution and Refinement: Processing the collected data to solve the crystal structure and refine the atomic positions.

The resulting data would be presented in a crystallographic information file (CIF) and summarized in tables within a research publication. Key parameters that would be reported are detailed in the table below, which is a hypothetical representation of what such data might look like.

Interactive Table: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | [M(C₇H₆N₄)₂(H₂O)₂]·(solvent) |

| Formula Weight | Value would depend on the metal and solvent |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Example: 10.123(4) |

| b (Å) | Example: 15.456(6) |

| c (Å) | Example: 9.876(3) |

| β (°) | Example: 98.76(5) |

| Volume (ų) | Calculated from cell parameters |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | Calculated from formula weight and cell volume |

| R-factor (%) | A measure of the quality of the structural model |

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for investigating the electronic and vibrational properties of metal-ligand bonds in coordination complexes and MOFs. These methods provide insights into the coordination environment and the nature of the interactions between the metal center and the ligand.

For a complex of this compound, the following spectroscopic methods would be particularly informative:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. In the context of this ligand, the stretching frequency of the nitrile groups (C≡N) would be of particular interest. Upon coordination to a metal ion, the C≡N stretching frequency is expected to shift, providing direct evidence of the involvement of the nitrile nitrogen atoms in the coordination. A shift to higher wavenumbers typically indicates coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution. Changes in the chemical shifts of the protons and carbons of the imidazole ring and the ethyl group upon complexation with a diamagnetic metal ion can indicate the coordination sites.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands can provide information about the coordination geometry and the electronic structure of the metal center.

The table below summarizes the expected spectroscopic changes upon coordination of this compound to a metal ion.

Interactive Table: Expected Spectroscopic Data for a Metal Complex of this compound

| Spectroscopic Technique | Key Feature | Expected Change upon Coordination |

| Infrared (IR) | C≡N stretching frequency | Shift to higher or lower frequency, indicating coordination of the nitrile group. |

| ¹H NMR | Imidazole ring proton signals | Shift in chemical shifts due to changes in the electronic environment upon metal binding. |

| ¹³C NMR | Imidazole and nitrile carbons | Shift in chemical shifts, particularly for the carbons adjacent to the coordinating nitrogen atoms. |

| UV-Visible | d-d transitions (for d-block metals) | Appearance of new absorption bands corresponding to the specific coordination geometry. |

Academic and Industrial Research Applications

Applications in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 2-ethyl-1H-imidazole-4,5-dicarbonitrile serves as a valuable intermediate and building block for the creation of more elaborate molecules. Its reactivity and structural features allow for its incorporation into a range of molecular frameworks.

Versatile Building Block for Complex Molecule Construction

The imidazole-4,5-dicarbonitrile core is a key precursor in the synthesis of more complex molecules, including key intermediates for pharmaceuticals. For instance, the synthesis of imidazole (B134444) moieties can be derived from imidazole-4,5-dicarbonitriles. These can be prepared by the condensation of ortho esters with diaminomaleonitrile (B72808) ajrconline.org. The dinitrile can then undergo acid hydrolysis to yield the corresponding dicarboxylic acid. Subsequent esterification provides the diester, which can be further reacted to produce complex pharmaceutical intermediates ajrconline.org. One notable example is the synthesis of an intermediate for Olmesartan medoxomil, an antihypertensive drug ajrconline.org. In this multi-step synthesis, a 2-alkyl-imidazole-4,5-dicarbonitrile is converted to a dicarboxylate, which is then transformed into the desired ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate intermediate ajrconline.org. This highlights the utility of the 2-substituted-1H-imidazole-4,5-dicarbonitrile scaffold as a foundational element in the construction of medicinally relevant molecules.

| Precursor Compound | Reaction Steps | Product | Application |

| 2-Propyl-imidazole-4,5-dicarbonitrile | 1. Acid Hydrolysis2. Esterification3. Grignard Reaction | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | Key intermediate for Olmesartan medoxomil |

Precursor for Diverse Heterocyclic Scaffolds

The imidazole-4,5-dicarbonitrile framework is a precursor for a variety of heterocyclic structures. The imidazole-4,5-dicarboxylic acid scaffold, which can be derived from the dinitrile, is readily derivatized with amines to produce imidazole-4,5-dicarboxamides nih.gov. These derivatives can be designed to mimic substituted purines, which are an important class of small molecule biological probes nih.gov. Furthermore, building a pyridine ring from a readily available substituted imidazole is a known synthetic strategy mdpi.com. More specifically, related 5-amino-4-(cyanoformimidoyl)imidazoles are convenient precursors for fused nitrogen heterocycles such as imidazo[4,5-b]pyridines and imidazo[4,5-b]-1,8-naphthyridines mdpi.com. This demonstrates the potential of the this compound core to be transformed into a range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Contributions to Materials Science and Functional Materials Development

The electronic and structural properties of this compound make it a valuable component in the field of materials science for the creation of functional materials with tailored characteristics.

Design of Novel Materials with Tunable Electronic and Optical Properties

A significant application of this compound is in the synthesis of metal-organic frameworks (MOFs). A 3D supramolecular hydrogen-bonding MOF with the formula [Zn(CEIC)2(H2O)]·2DMF (where CEIC = 4-carboxy-2-ethyl-1H-imidazole-5-carboxylate) has been reported. This material was synthesized from 2-ethyl-4H-imidazole-4,5-dicarbonitrile (EIDN) and a zinc salt, where the dinitrile is believed to hydrolyze in situ to the dicarboxylate ligand. This MOF exhibits a low dielectric constant value at high temperatures, which is a rare and desirable property for materials used in microelectronics to reduce resistance-capacitance time delays, cross-talk, and power dissipation.

The general imidazole-4,5-dicarbonitrile moiety is also recognized for its potential in organic electronics due to its electron-rich imidazole core and electron-withdrawing nitrile groups. These features make it suitable for designing organic semiconductors and conductive materials for applications in devices like organic light-emitting diodes (OLEDs) and solar cells myskinrecipes.com. The spectral properties of push-pull fluorophores based on imidazole-4,5-dicarbonitrile have been examined, showing intense fluorescence and large Stokes shifts, indicating a significant difference in the spatial arrangement of the chromophore in the absorbing and emitting states.

Engineering of Advanced Functional Molecules

The structure of this compound allows for the engineering of advanced functional molecules. The aforementioned zinc-based MOF is an example of how this molecule can be used to construct highly ordered nanoporous crystalline materials. The imidazole-4,5-dicarboxylic acid derivatives, obtainable from the dinitrile, are noted for their significant role in coordination chemistry . They can act as versatile ligands for the construction of coordination polymers with diverse structures, including 1D chains, 2D grids, and 3D networks . The ability to form such varied and complex structures is crucial for the development of new materials with applications in areas such as gas storage, separation, and catalysis.

Role in Catalysis

There is currently no available research data to support the role of this compound in the field of catalysis.

Ligand in Transition Metal-Catalyzed Reactions

Imidazole derivatives are well-regarded for their role as ligands in coordination chemistry and catalysis. The nitrogen atoms within the imidazole ring are crucial for forming complexes with metal ions nih.gov. This coordinating ability is fundamental to the development of catalysts for a variety of organic transformations. For instance, metal complexes of 2,2-biimidazole have been shown to be effective catalysts in numerous reactions beilstein-journals.org. Furthermore, research into 2-propyl-1H-imidazole-4,5-dicarboxy acid, a structurally similar compound, has led to the synthesis of novel metal-organic frameworks (MOFs), demonstrating the capacity of this class of molecules to form complex, multidimensional structures with metal centers researchgate.net. The presence of the dicarbonitrile moiety on the this compound scaffold suggests it could also serve as a multifunctional ligand, engaging in diverse coordination modes with transition metals to facilitate catalytic processes.

Stabilization of Metal Centers in Various Catalytic Processes

The efficacy of a catalyst often depends on the stability of its metal center, and ligands play a critical role in achieving this. Imidazole-based ligands are known to form stable complexes with a range of transition metals, such as Cr³⁺, Co²⁺, and Zn²⁺ bohrium.com. In these complexes, the imidazole unit can act as a monodentate ligand, coordinating with the metal ion through a nitrogen atom bohrium.com. This interaction helps to stabilize the metal's oxidation state and coordination geometry, which is essential for sustained catalytic activity. The foundational 1H-imidazole ligand, for example, has been used to create octahedral and tetrahedral complexes with various metal ions bohrium.com. This established ability of the imidazole core to stabilize metal centers suggests that this compound could similarly function to create robust and efficient catalysts for industrial applications.

Development as Redox Catalysts

The electrochemical properties of metal complexes are central to their function in redox catalysis. Cyclic voltammetry studies on transition metal complexes derived from the 1H-imidazole ligand have shown that these complexes can exhibit redox activity bohrium.com. For example, chromium and cobalt imidazole complexes display reductive waves corresponding to one-electron irreversible processes (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺) bohrium.com. This redox behavior is a key characteristic of potential catalysts for oxidation-reduction reactions. While direct studies on the redox catalytic capabilities of this compound are not extensively documented, the known electrochemical activity of simpler imidazole complexes provides a basis for its exploration in this area.

Exploration in Energetic Materials Research

High-nitrogen heterocyclic compounds are a significant area of focus in the development of advanced energetic materials. These compounds often possess large positive heats of formation and can decompose to produce large volumes of nitrogen gas, a desirable characteristic for explosives, propellants, and gas generants.

High Nitrogen Content for Energetic Applications

The energetic properties of nitrogen-rich compounds are directly linked to their elemental composition. The molecular formula of this compound is C₇H₆N₄ scbt.com. Based on its molecular weight of 146.15 g/mol , the nitrogen content can be calculated to be approximately 38.3%. This substantial nitrogen percentage places it within the category of high-nitrogen materials. Research into closely related compounds, such as 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), underscores the potential of the imidazole-4,5-dicarbonitrile core as a building block for powerful energetic materials mdpi.comnih.gov. The azo-bridged TCAD, synthesized from an imidazole-dicarbonitrile precursor, is noted for its high-nitrogen character and energetic performance mdpi.comnih.gov.

Investigations into Thermal Stability and Decomposition Kinetics

Thermal stability is a critical parameter for the safe handling and storage of energetic materials. Studies on derivatives of imidazole-4,5-dicarbonitrile provide valuable insights into the expected thermal behavior of the 2-ethyl variant. For example, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) exhibits very high thermal stability, with a decomposition temperature of nearly 370°C mdpi.com. The decomposition process for TCAD is an exothermic event mdpi.com. Kinetic studies of its thermal decomposition have been performed, revealing a high apparent activation energy of approximately 480 kJ·mol⁻¹ at low conversion degrees, which indicates a significant energy barrier to decomposition mdpi.com. This high thermal stability is attributed to the large delocalization of electrons within the molecular structure mdpi.com.

| Compound | Decomposition Temp. (°C) | Activation Energy (Ea) |

| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) | ~370 | ~480 kJ·mol⁻¹ |

| Imidazolium 2,4,5-trinitroimidazolate | Exothermic decomposition | 113.67 kJ·mol⁻¹ |

Note: Data presented is for related compounds to infer the potential properties of this compound.

Computational Assessment of Energetic Performance (e.g., Heats of Formation, Sensitivity)

Computational chemistry is a powerful tool for predicting the energetic performance of new compounds before their synthesis. For high-nitrogen compounds, key parameters include the heat of formation and sensitivity to stimuli like impact. Computational methods were employed to study 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a closely related energetic molecule mdpi.comnih.gov. The calculated standard molar enthalpy of formation for TCAD is exceptionally high at +960 kJ·mol⁻¹ (+3661 kJ·kg⁻¹) mdpi.com. This large positive value is indicative of a high-energy density material. Furthermore, analysis of the molecule's electrostatic potential surface showed strong negative potential regions, which is often correlated with low sensitivity to impact mdpi.com. These computational findings for a similar structure suggest that this compound could also possess favorable energetic properties, making it a candidate for further theoretical and experimental investigation as an energetic material.

| Compound | Calculated Heat of Formation (kJ·mol⁻¹) | Predicted Sensitivity |

| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) | +960 | Low (based on ESP) |

Note: Data presented is for a related compound to infer the potential properties of this compound.

Photophysics and Nonlinear Optical (NLO) Properties

Derivatives of imidazole-4,5-dicarbonitrile, including the 2-ethyl variant, are key components in the development of advanced optical materials. Their unique electronic structure, characterized by an electron-deficient imidazole ring with strong electron-withdrawing dicarbonitrile groups, makes them ideal for creating molecules with tailored photophysical and nonlinear optical (NLO) properties.

Development as Imidazole-Centred Chromophores

The imidazole-4,5-dicarbonitrile moiety serves as a powerful electron-withdrawing unit in the design of "push-pull" chromophores. nih.gov In these systems, the imidazole core is connected to an electron-donating group through a π-conjugated linker. This arrangement facilitates a donor-π-acceptor (D–π–A) structure, which is fundamental to many photophysically active and NLO materials. rsc.orgnih.gov

Researchers have synthesized various fluorophores by combining an electron-donating N,N-dimethylaminophenyl group with the electron-withdrawing imidazole-4,5-dicarbonitrile moiety. nih.gov The π-linker separating these units has been varied to include a direct bond, phenyl, styryl, and ethynylphenyl groups to fine-tune the chromophore's properties. nih.gov These molecules exhibit absorption in the 300 to 400 nm range and intense fluorescence between 380 and 500 nm, with quantum yields reaching up to 1.0 in certain solvents and polymer matrices. nih.gov The significant difference between absorption and emission wavelengths, known as the Stokes shift, is large in these chromophores (4,000 to 8,000 cm⁻¹), indicating a substantial change in molecular geometry between the ground and excited states. nih.gov

Studies on Intramolecular Charge Transfer (ICT) Processes

The defining characteristic of these D–π–A imidazole-based chromophores is the occurrence of intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting imidazole-4,5-dicarbonitrile core. rsc.orgsemanticscholar.org